1-(benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide
Description
1-(Benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide is a thiourea-functionalized formamide derivative characterized by a benzylcarbamothioyl group (C₆H₅CH₂NHC(S)−) and a 4-(butan-2-yl)phenyl substituent. The compound combines a thioamide moiety with a branched alkyl chain, distinguishing it from conventional formamides.
Properties
IUPAC Name |
2-(benzylamino)-N-(4-butan-2-ylphenyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-3-14(2)16-9-11-17(12-10-16)21-18(22)19(23)20-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRUCRMHVLFLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzyl isothiocyanate with N-[4-(butan-2-yl)phenyl]formamide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
1-(benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines and thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, using reagents like alkyl halides or acyl chlorides. These reactions typically yield substituted derivatives with varying functional groups.
Scientific Research Applications
1-(benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Key Structural Differences:
- Thioamide vs. Amide : The benzylcarbamothioyl group introduces a thiourea (C=S) bond, which exhibits weaker hydrogen-bonding capacity compared to carbonyl (C=O) groups in standard formamides . This may reduce solubility in polar solvents but enhance stability against hydrolysis.
- Branched Alkyl Substituent : The 4-(butan-2-yl)phenyl group confers steric bulk and increased lipophilicity compared to linear alkyl or electron-modifying substituents (e.g., methoxy, nitro) seen in compounds 1−g and 1−h .
Physicochemical Properties
Infrared Spectroscopy (IR):
*Thioamide C=S stretches typically appear at lower frequencies (1500–1250 cm⁻¹), but conjugation with formamide may shift this range slightly upward.
Solubility and Lipophilicity:
Cross-Coupling Efficiency:
| Compound | Yield (%) | Key Reactant | Reference |
|---|---|---|---|
| 1−g | 72 | (2-Methoxyphenyl)boronic acid | |
| 1−h | 64 | (4-Nitrophenyl)boronic acid |
- Electron-withdrawing groups (e.g., nitro in 1−h ) reduce cross-coupling efficiency compared to electron-donating groups (methoxy in 1−g ).
Stability and Reactivity
- Thioamide Stability : Thioamides are generally less prone to hydrolysis than amides but may oxidize to sulfoxides or sulfones under harsh conditions.
- Steric Effects : The branched alkyl chain in the target compound could hinder nucleophilic attack at the formamide carbonyl, enhancing kinetic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
